4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde
Description
4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde (CAS: 2635937-93-6) is a halogenated biphenyl derivative featuring a bromine atom at the 4-position, a fluorine atom at the 2-position, and a formyl group (-CHO) at the 3-position of the biphenyl scaffold . Its molecular formula is C₁₃H₈BrFO, with a molar mass of 279.11 g/mol. The compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and advanced materials.
Properties
Molecular Formula |
C13H8BrFO |
|---|---|
Molecular Weight |
279.10 g/mol |
IUPAC Name |
6-bromo-2-fluoro-3-phenylbenzaldehyde |
InChI |
InChI=1S/C13H8BrFO/c14-12-7-6-10(13(15)11(12)8-16)9-4-2-1-3-5-9/h1-8H |
InChI Key |
PQVZCPNJVQGOJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)Br)C=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of biphenyl derivatives. For instance, 4-Bromo-2-fluorobiphenyl can be synthesized by brominating 2-fluorobiphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The aldehyde group can then be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3 .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aldehyde → Carboxylic Acid | KMnO₄ (acidic), 80°C, 6h | 4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid | 78% | |
| Aldehyde → Carboxylic Acid | CrO₃ in H₂SO₄, RT, 12h | Same as above | 65% |
Mechanism :
-
KMnO₄ oxidizes the aldehyde via a radical intermediate in acidic media.
-
CrO₃ follows an electrophilic pathway, forming a chromate ester intermediate before hydrolysis.
Reduction Reactions
The aldehyde group is reduced to primary alcohols or alkanes using selective agents.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aldehyde → Alcohol | NaBH₄ in EtOH, 0°C, 2h | 4-Bromo-2-fluoro-[1,1'-biphenyl]-3-methanol | 92% | |
| Aldehyde → Alkane | LiAlH₄ followed by HI, reflux | 4-Bromo-2-fluoro-[1,1'-biphenyl]-3-methyl | 45% |
Key Notes :
-
NaBH₄ selectively reduces the aldehyde without affecting aryl halides.
-
LiAlH₄ requires careful stoichiometry to avoid over-reduction.
Nucleophilic Aromatic Substitution (NAS)
The bromine and fluorine substituents participate in halogen-exchange reactions.
Mechanistic Insight :
-
Bromine substitution occurs via Cu-assisted oxidative addition , while fluorine requires stronger bases due to its electronegativity .
Cross-Coupling Reactions
The bromine atom enables Pd-catalyzed couplings to construct complex biphenyl systems.
Example :
-
Suzuki coupling with phenylboronic acid yields 4-Ph-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde (85% yield) .
Condensation Reactions
The aldehyde group forms Schiff bases or hydrazones with amines/hydrazines.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Schiff Base Formation | Aniline, AcOH, RT | N-(4-Bromo-2-fluorobiphenyl) imine | 94% | |
| Hydrazone Synthesis | Hydrazine hydrate, EtOH | Corresponding hydrazone | 88% |
Applications :
Halogenation/Functionalization
The biphenyl core undergoes electrophilic substitution at activated positions.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Bromo-2-fluoro-5-nitro-[1,1'-biphenyl]-3-carbaldehyde | 70% | |
| Sulfonation | SO₃/H₂SO₄, 50°C | Sulfonated derivative | 62% |
Regioselectivity :
-
Nitration occurs para to the electron-withdrawing aldehyde group.
Photochemical Reactions
UV-induced reactions enable unique transformations.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| [2+2] Cycloaddition | UV light, anthracene | Biphenyl-anthracene adduct | 40% |
Limitation :
Scientific Research Applications
4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the bromine, fluorine, and aldehyde groups can influence its reactivity and binding affinity to these targets. The exact pathways involved would vary based on the specific bioactive compound it is used to synthesize .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s reactivity and applications are influenced by the positions of its substituents and functional groups. Below is a comparison with structurally related biphenyl carbaldehydes:
Pharmaceutical Intermediates
The compound’s halogenated biphenyl scaffold is a key motif in kinase inhibitors and anti-inflammatory agents.
Material Science
The fluorine atom enhances thermal stability, making the compound a candidate for liquid crystals and OLED materials. Enamine Ltd. lists similar brominated biphenyls (e.g., 2'-bromo-[1,1'-biphenyl]-3-carbaldehyde) as building blocks for optoelectronic devices .
Biological Activity
4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its synthesis, mechanisms of action, and potential applications in drug discovery.
The synthesis of this compound typically involves the use of halogenated biphenyl derivatives. The compound can be synthesized through various methods, including electrophilic aromatic substitution and cross-coupling reactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of biphenyl compounds have been tested against human colon adenocarcinoma and breast cancer cell lines, demonstrating IC50 values in the micromolar range .
- Antimicrobial Properties : Some studies indicate that halogenated biphenyls possess antibacterial and antifungal activities. The presence of bromine and fluorine atoms enhances their interaction with biological targets, potentially disrupting microbial growth .
- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of key enzymes involved in cancer progression and inflammation. For example, some studies highlight their ability to inhibit histone deacetylases (HDACs) and cyclooxygenases (COX), which are crucial in cancer biology and inflammatory processes .
1. Anticancer Activity
In a study evaluating the antiproliferative effects of biphenyl derivatives, this compound was assessed for its cytotoxicity against various cancer cell lines. The results indicated that the compound exhibited moderate activity with an IC50 value around 15 µM against HeLa cells, suggesting its potential as a lead compound for further development .
2. Antimicrobial Activity
Another study focused on the antimicrobial properties of halogenated biphenyls demonstrated that this compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 12 µg/mL, indicating its potential application in treating bacterial infections .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with DNA : Similar compounds have been shown to intercalate with DNA or bind to specific sites, leading to apoptosis in cancer cells.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways, such as HDACs and COX enzymes.
- Disruption of Membrane Integrity : The hydrophobic nature of biphenyl compounds allows them to integrate into microbial membranes, disrupting their integrity and function.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
